molecular formula C9H7NO2 B1305845 5-Isocyanato-2,3-dihydro-1-benzofuran CAS No. 215162-92-8

5-Isocyanato-2,3-dihydro-1-benzofuran

Cat. No. B1305845
CAS RN: 215162-92-8
M. Wt: 161.16 g/mol
InChI Key: WAIKTAFMGLVRJC-UHFFFAOYSA-N
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Description

5-Isocyanato-2,3-dihydro-1-benzofuran is a chemical compound with the molecular formula C9H7NO2 . It is also known by other names such as 2,3-dihydro-1-benzofuran-5-yl isocyanate, 5-isocyanato-2,3-dihydrobenzofuran, 2,3-dihydro-1-benzofuran-5-ylisocyanate, and 2,3-dihydrobenzo b furan-5-isocyanate .


Synthesis Analysis

Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of 5-Isocyanato-2,3-dihydro-1-benzofuran is represented by the formula C1COC2=C1C=C (C=C2)N=C=O . The molecular weight of this compound is 161.16 g/mol .


Physical And Chemical Properties Analysis

5-Isocyanato-2,3-dihydro-1-benzofuran is a solid, white substance with a slight odor . It has a melting point of 42 °C and a boiling point of 130-132°C at 3mm . The density of this compound is 1.251g/cm^3 .

Scientific Research Applications

Natural Products Synthesis

Benzofuran compounds, including 5-Isocyanato-2,3-dihydro-1-benzofuran, are key structural units in various biologically active natural medicines and synthetic chemical raw materials . Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities .

Anticancer Activity

Some substituted benzofurans have shown dramatic anticancer activities . For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI). The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .

Anti-tumor Activity

Benzofuran compounds have shown strong biological activities such as anti-tumor . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .

Antibacterial Activity

Benzofuran compounds also exhibit antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs .

Anti-oxidative Activity

Benzofuran derivatives have been found to possess anti-oxidative activities . They can potentially be used in the treatment of diseases caused by oxidative stress .

Anti-viral Activity

Benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Targeting Metastasis in Malignant Cancers

The urokinase-type plasminogen activator (uPA) system mediates cancer invasion and metastasis through the uPA and its receptor (uPAR) . Benzofuran derivatives, including 5-Isocyanato-2,3-dihydro-1-benzofuran, can potentially be used to target uPA, providing a key strategy for combating metastasis in malignant cancers including triple-negative breast cancer .

Drug Lead Compounds

Due to their biological activities and potential applications in many aspects, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Safety and Hazards

5-Isocyanato-2,3-dihydro-1-benzofuran can cause skin irritation and is harmful if absorbed through the skin . It is also harmful if swallowed and may cause irritation of the digestive tract .

Mechanism of Action

Target of Action

5-Isocyanato-2,3-dihydro-1-benzofuran is a chemical compound that belongs to the family of isocyanates. It is a highly reactive compound

Mode of Action

This suggests that 5-Isocyanato-2,3-dihydro-1-benzofuran may interact with its targets to inhibit cell growth, particularly in the context of cancer cells .

Result of Action

This suggests that the compound may result in the inhibition of cell growth, particularly in the context of cancer cells .

properties

IUPAC Name

5-isocyanato-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-6-10-8-1-2-9-7(5-8)3-4-12-9/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIKTAFMGLVRJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379851
Record name 5-Isocyanato-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isocyanato-2,3-dihydro-1-benzofuran

CAS RN

215162-92-8
Record name 5-Isocyanato-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 215162-92-8
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